molecular formula C11H8F3N3O2 B6497340 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1281452-73-0

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6497340
CAS RN: 1281452-73-0
M. Wt: 271.19 g/mol
InChI Key: VXFGJQNVJXEFJO-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of triazoles is unique due to its ability to mimic amide bonds . This motif is very often seen in experimental drug candidates and approved drugs .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .

Future Directions

Triazoles have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the development of new triazole derivatives and the study of their biological activities is a promising area of research .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-1-7(2-4-8)5-17-6-9(10(18)19)15-16-17/h1-4,6H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGJQNVJXEFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

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